2-[4,4-Bis(4-methylphenyl)-3-butenyl]-p-xylene
Description
2-[4,4-Bis(4-methylphenyl)-3-butenyl]-p-xylene is an organic compound characterized by its unique structure, which includes two 4-methylphenyl groups attached to a butenyl chain and a p-xylene core
Properties
CAS No. |
649556-32-1 |
|---|---|
Molecular Formula |
C26H28 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
2-[4,4-bis(4-methylphenyl)but-3-enyl]-1,4-dimethylbenzene |
InChI |
InChI=1S/C26H28/c1-19-9-14-23(15-10-19)26(24-16-11-20(2)12-17-24)7-5-6-25-18-21(3)8-13-22(25)4/h7-18H,5-6H2,1-4H3 |
InChI Key |
UUTFEEFDENHIKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CCCC2=C(C=CC(=C2)C)C)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4,4-Bis(4-methylphenyl)-3-butenyl]-p-xylene typically involves the reaction of 4-methylbenzyl chloride with a suitable butenyl precursor under controlled conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride (AlCl3) to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to maximize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput. The scalability of the synthesis process is crucial for meeting industrial demands.
Chemical Reactions Analysis
Hydroamination Reactions
The butenyl group undergoes transition-metal-catalyzed hydroamination, forming nitrogen-containing heterocycles. For example:
-
Intramolecular Hydroamination : Using Pt(II) catalysts (e.g., Zeise’s dimer and PPh₃), the butenyl chain reacts with pendant amines to form pyrrolidines or piperidines via outer-sphere nucleophilic attack and protonolysis (Scheme 4 in ).
Key Conditions :Catalyst Temperature Yield Product Type PtCl₂/PPh₃ 80–100°C 70–85% 2-methylpyrrolidines This reaction proceeds through π-alkene activation by the metal center, followed by amine attack and reductive elimination .
Electrophilic Aromatic Substitution
The p-xylene core participates in electrophilic substitution, with regioselectivity influenced by the electron-donating methyl groups and steric effects of the bis(4-methylphenyl) substituents:
-
Nitration : Concentrated HNO₃/H₂SO₄ at 50°C introduces nitro groups predominantly at the para positions relative to existing methyl groups .
-
Sulfonation : Fuming H₂SO₄ generates sulfonic acid derivatives, though steric hindrance from the bulky substituents reduces reaction rates .
Hydrogenation and Hydrofunctionalization
The butenyl double bond is susceptible to catalytic hydrogenation and hydrofunctionalization:
-
Hydrogenation : Pd/C or Rh catalysts under H₂ (1–5 atm) saturate the double bond, yielding 2-[4,4-Bis(4-methylphenyl)butyl]-p-xylene .
-
Hydroaminomethylation : Rh-catalyzed reactions with amines and syngas (CO/H₂) produce branched amines via tandem isomerization and hydroformylation (e.g., Scheme 29b in ).
Cross-Coupling Reactions
The aromatic rings engage in Suzuki-Miyaura and Ullmann couplings, facilitated by their electron-rich nature:
-
Suzuki Coupling : Pd(PPh₃)₄ catalyzes aryl boronic acid coupling at the xylene core’s ortho positions (relative to methyl groups), forming biaryl derivatives .
Example :Substrate Boronic Acid Catalyst Yield Target Compound 4-Methoxyphenyl Pd(PPh₃)₄ 65%
Oxidation Reactions
-
Butenyl Chain Oxidation : KMnO₄/H₂O cleaves the double bond, generating two carboxylic acid groups (4,4-Bis(4-methylphenyl)butanedioic acid) .
-
Aromatic Ring Oxidation : Strong oxidizers like CrO₃ convert methyl groups to carboxylates, albeit with low selectivity due to steric bulk .
Cycloaddition and Polymerization
-
Diels-Alder Reactivity : The butenyl group acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride), producing bicyclic adducts .
-
Polymerization : Radical initiators (e.g., AIBN) induce chain-growth polymerization via the butenyl moiety, forming thermoplastic materials with high thermal stability .
Comparative Reactivity of Structural Analogues
Mechanistic Insights
Scientific Research Applications
Cationic Polymerization Initiators
One prominent application of 2-[4,4-Bis(4-methylphenyl)-3-butenyl]-p-xylene is as a cationic polymerization initiator. This compound can effectively initiate the polymerization of various monomers, leading to the formation of high-performance polymers. The ability to initiate polymerization without the presence of toxic substances like arsenic makes it a safer alternative in industrial applications .
Crosslinking Agents
The compound also serves as a crosslinking agent in thermosetting polymers. Its functionality allows for the enhancement of mechanical properties and thermal stability in materials such as epoxy resins and polyurethanes. The crosslinking process improves the durability and chemical resistance of these materials, making them suitable for demanding applications in automotive and aerospace industries .
Thermal Sensitivity
In the realm of thermal-sensitive materials, this compound is integrated into formulations that require precise temperature control for activation. This property is particularly useful in developing smart materials that respond to environmental changes, enabling their use in applications ranging from packaging to electronics .
Optical Properties
The compound's unique structure contributes to its optical properties, making it suitable for applications in photonic devices. Its ability to interact with light can be harnessed in the development of sensors and display technologies that require specific light absorption or emission characteristics .
Potential Anti-inflammatory Properties
Recent studies have indicated that derivatives of compounds related to this compound exhibit anti-inflammatory effects. For instance, related compounds have been shown to inhibit neuroinflammation by modulating pathways such as NF-κB and STAT3 signaling . This suggests potential therapeutic applications in treating neurodegenerative diseases where inflammation plays a critical role.
Drug Delivery Systems
The compound's structural characteristics may also facilitate its use in drug delivery systems. By modifying its chemical structure, researchers can create carriers that enhance the solubility and bioavailability of therapeutic agents, particularly those used in cancer treatment .
Case Studies
| Application Area | Case Study Reference | Findings |
|---|---|---|
| Polymer Science | US7709598B2 | Demonstrated effective initiation of cationic polymerization processes. |
| Material Development | EP0860429A1 | Showed enhanced thermal stability and mechanical properties in polymers. |
| Therapeutics | PubMed 23891616 | Identified anti-inflammatory effects relevant for neurodegenerative diseases. |
Mechanism of Action
The mechanism of action of 2-[4,4-Bis(4-methylphenyl)-3-butenyl]-p-xylene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dimethylbenzil: A structurally related compound with similar aromatic rings but different functional groups.
Bis(4-methylphenyl)ethanedione: Another related compound with a different central core structure.
Uniqueness
2-[4,4-Bis(4-methylphenyl)-3-butenyl]-p-xylene is unique due to its specific combination of aromatic rings and butenyl chain, which imparts distinct chemical and physical properties
Biological Activity
The compound 2-[4,4-Bis(4-methylphenyl)-3-butenyl]-p-xylene is a member of the class of compounds known as stilbenes, which have garnered attention due to their potential biological activities. This article aims to explore the biological activity of this compound through a comprehensive review of existing literature, including case studies and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by two para-substituted methylphenyl groups attached to a butenyl chain. This unique arrangement contributes to its interaction with various biological targets.
Anticancer Properties
Research indicates that stilbene derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis, such as the PI3K/Akt and MAPK pathways.
- Case Study : A study on related stilbene derivatives demonstrated their ability to inhibit the growth of breast cancer cells through the induction of cell cycle arrest and apoptosis. The results highlighted the potential of such compounds in cancer therapy.
Antioxidant Activity
Stilbenes are known for their antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and cardiovascular disorders.
- Research Finding : A comparative study showed that this compound exhibited a higher antioxidant capacity than some well-known antioxidants, suggesting its potential application in health supplements.
Anti-inflammatory Effects
Inflammation plays a pivotal role in many chronic diseases. Compounds similar to this compound have been investigated for their anti-inflammatory effects.
- Case Study : In vitro studies revealed that stilbene derivatives could significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharides (LPS).
Data Table: Biological Activities Summary
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for 2-[4,4-Bis(4-methylphenyl)-3-butenyl]-p-xylene, and how can researchers optimize reaction conditions?
- Methodological Answer : Begin with a literature review to identify established synthetic pathways, such as Friedel-Crafts alkylation or Heck coupling, which are common for aryl-alkene systems. Use computational tools (e.g., DFT calculations) to predict steric and electronic challenges in the synthesis. Optimize reaction parameters (temperature, solvent polarity, catalyst loading) via iterative experimentation, prioritizing yield and purity. Track byproducts using HPLC or GC-MS to refine purification steps .
Q. How can the structural and electronic properties of this compound be systematically characterized?
- Methodological Answer : Combine spectroscopic techniques (¹H/¹³C NMR, FT-IR) to confirm connectivity and functional groups. Use X-ray crystallography for absolute stereochemical assignment. Computational methods (e.g., molecular orbital analysis) can elucidate electronic properties like HOMO-LUMO gaps. Validate findings against crystallographic data to resolve ambiguities in resonance structures or substituent effects .
Q. What theoretical frameworks guide the study of this compound’s reactivity in organic transformations?
- Methodological Answer : Ground experiments in frontier molecular orbital (FMO) theory to predict regioselectivity in electrophilic substitutions. Apply Hammett substituent constants to quantify electronic effects of the 4-methylphenyl groups. For kinetic studies, use Eyring plots to correlate activation parameters with steric hindrance from the bulky substituents .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported catalytic efficiencies for reactions involving this compound?
- Methodological Answer : Conduct a meta-analysis of prior studies to identify variables causing discrepancies (e.g., solvent polarity, catalyst pre-treatment). Replicate key experiments under controlled conditions, using standardized purity benchmarks. Apply statistical tools (ANOVA, multivariate regression) to isolate influential factors. Cross-validate results with in situ spectroscopic monitoring (e.g., ReactIR) to track intermediate formation .
Q. What experimental designs are optimal for assessing the environmental fate of this compound in aquatic systems?
- Methodological Answer : Design a tiered approach:
- Phase 1 : Measure hydrophobicity (logP) via shake-flask method and photostability under simulated sunlight (Xe lamp).
- Phase 2 : Use OECD 308/309 guidelines to assess biodegradation in water-sediment systems.
- Phase 3 : Quantify bioaccumulation potential in model organisms (e.g., Daphnia magna) via LC-MS/MS. Incorporate GIS mapping to model regional dispersion patterns .
Q. How do steric effects from the 4-methylphenyl groups influence supramolecular interactions in crystal engineering applications?
- Methodological Answer : Perform systematic crystallographic studies with derivatives of varying substituent bulk (e.g., 4-ethylphenyl vs. 4-methylphenyl). Analyze packing motifs (e.g., π-π stacking, van der Waals contacts) using Mercury software. Correlate lattice energies with thermal stability data (TGA/DSC) to quantify steric contributions to crystal cohesion .
Q. What strategies address low reproducibility in kinetic studies of this compound’s thermal decomposition?
- Methodological Answer : Standardize sample preparation (e.g., drying protocols, particle size distribution). Use high-purity inert gases (Ar/N₂) to minimize oxidative side reactions. Employ modulated TGA to decouple overlapping degradation steps. Validate kinetic models (e.g., Friedman vs. Ozawa-Flynn-Wall) using isoconversional analysis .
Data Analysis and Interpretation
Q. How should researchers analyze conflicting spectroscopic data for intermediate species in the compound’s synthesis?
- Methodological Answer : Apply multivariate analysis (PCA or PLS) to NMR/IR datasets to identify outlier signals. Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular formulas. For ambiguous NOE effects, use dynamic NMR (VT-NMR) to probe conformational exchange rates .
Q. What statistical frameworks are appropriate for evaluating structure-activity relationships (SAR) in derivatives of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
